3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a hydroxy group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic organic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, thereby modulating their activity and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and piperidine-containing molecules. These compounds often share similar structural features and can exhibit comparable biological activities .
Uniqueness
What sets 3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups, which can confer distinct pharmacological properties and make it a valuable target for further research .
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[[4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O3/c1-18(15-19-7-3-2-4-8-19)22(28)26-13-11-24(30,12-14-26)16-27-17-25-21-10-6-5-9-20(21)23(27)29/h2-10,17-18,30H,11-16H2,1H3/t18-/m0/s1 |
InChI Key |
BAMWYPCZJUTPAE-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)C(=O)N2CCC(CC2)(CN3C=NC4=CC=CC=C4C3=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)(CN3C=NC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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